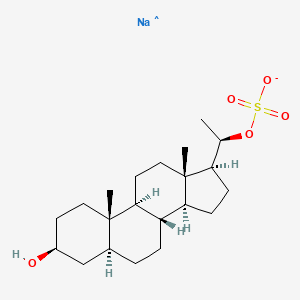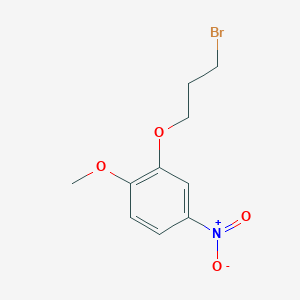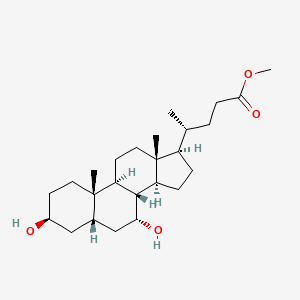
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is a sulfate-conjugated metabolite of Allopregnandiol. It is a derivative of Pregnenolone, a steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens
Preparation Methods
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be synthesized from 5α-Pregnan-3β-ol-20-one 3β-Acetate, which is a derivative of Pregnenolone . The synthetic route involves the following steps:
Starting Material: 5α-Pregnan-3β-ol-20-one 3β-Acetate.
Reaction Conditions: The acetate group is hydrolyzed to form 5α-Pregnan-3β-ol-20-one.
Sulfation: The hydroxyl group at the 20th position is sulfated using a suitable sulfating agent, such as sulfur trioxide-pyridine complex, to form the hydrogen sulfate ester.
Neutralization: The hydrogen sulfate ester is neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in neurogenesis and its interaction with GABA receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with GABA receptors. It acts as a partial agonist of an allosteric site of the GABA receptor, modulating chloride ion uptake by synaptoneurosomes . Additionally, it acts as an agonist of the human pregnane X receptor, influencing the expression of various genes involved in drug metabolism .
Comparison with Similar Compounds
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is unique compared to other similar compounds due to its specific sulfate conjugation. Similar compounds include:
Allopregnanediol: An endogenous metabolite of progesterone and allopregnanolone, acting as a partial agonist of the GABA receptor.
Pregnenolone: A precursor in the steroidogenesis pathway, involved in the synthesis of various steroid hormones.
Allopregnanedione: Another metabolite with similar biological activities but different structural features.
These compounds share some biological activities but differ in their specific molecular structures and functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C21H35NaO5S- |
|---|---|
Molecular Weight |
422.6 g/mol |
InChI |
InChI=1S/C21H36O5S.Na/c1-13(26-27(23,24)25)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3;/h13-19,22H,4-12H2,1-3H3,(H,23,24,25);/p-1/t13-,14+,15+,16+,17-,18+,19+,20+,21-;/m1./s1 |
InChI Key |
RDMCNHOAMIZUBE-GHUMFHMSSA-M |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)OS(=O)(=O)[O-].[Na] |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OS(=O)(=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

